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Compound of Interest

Compound Name: Benzyl 3-hydroxyphenylacetate

Cat. No.: B1277242 Get Quote

Foreword: The Imperative of Spectral Data in
Modern Research
In the landscape of drug discovery and chemical research, the unambiguous characterization

of a molecule is the bedrock upon which all subsequent data rests. Benzyl 3-
hydroxyphenylacetate, a key ester with applications as a biochemical and research

intermediate, is no exception.[1][2] Its molecular identity, purity, and stability are defined not by

its name, but by the empirical data we gather. This guide provides a comprehensive analysis of

the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—for Benzyl 3-hydroxyphenylacetate. It is designed for the practicing

scientist, offering not just raw data, but a detailed interpretation grounded in the principles of

chemical structure and reactivity. By understanding the "why" behind each signal and

fragmentation, researchers can leverage this data with greater confidence and insight.

Molecular Structure and Analytical Overview
Benzyl 3-hydroxyphenylacetate possesses a molecular formula of C₁₅H₁₄O₃ and a molecular

weight of 242.27 g/mol .[2][3] The structure combines a benzyl ester group with a 3-

hydroxyphenylacetate core. This arrangement presents distinct features for each spectroscopic

technique: two aromatic systems with different substitution patterns, a reactive phenolic

hydroxyl group, a characteristic ester carbonyl, and two unique methylene (-CH₂-) groups. The

synergistic application of NMR, IR, and MS allows for a complete and validated structural

confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b1277242?utm_src=pdf-interest
https://www.benchchem.com/product/b1277242?utm_src=pdf-body
https://www.benchchem.com/product/b1277242?utm_src=pdf-body
https://www.scbt.com/es/p/benzyl-3-hydroxyphenylacetate-295320-25-1
https://www.fishersci.ca/shop/products/benzyl-3-hydroxyphenylacetate-98-thermo-scientific/p-7027706
https://www.benchchem.com/product/b1277242?utm_src=pdf-body
https://www.benchchem.com/product/b1277242?utm_src=pdf-body
https://www.fishersci.ca/shop/products/benzyl-3-hydroxyphenylacetate-98-thermo-scientific/p-7027706
https://dev.spectrabase.com/compound/HzIJbz8CdZA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure with Atom Numbering for NMR
The following diagram illustrates the structure of Benzyl 3-hydroxyphenylacetate with

standardized numbering used for the subsequent NMR spectral assignments.
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Figure 1: Structure of Benzyl 3-hydroxyphenylacetate
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Caption: Molecular structure with atom numbering for NMR assignments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton types and their

connectivity. For Benzyl 3-hydroxyphenylacetate, we expect to see signals corresponding to

the two aromatic rings, the benzylic methylene protons, the acetate methylene protons, and the

phenolic hydroxyl proton.
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Chemical Shift
(δ) (ppm)

Multiplicity Integration Assignment
Rationale &
Key Insights

~9.5-10.0 Singlet (broad) 1H OH (on C3)

The phenolic

proton is acidic

and its signal is

often broad due

to hydrogen

bonding and

exchange. Its

chemical shift

can vary

significantly with

concentration

and solvent.

~7.30-7.40 Multiplet 5H
H2', H3', H4',

H5', H6'

These protons

belong to the

monosubstituted

benzyl ring. Their

signals overlap in

a complex

multiplet, a

classic pattern

for a Ph-CH₂

group.

~7.15 Triplet 1H H5

This proton is

coupled to H4

and H6, resulting

in a triplet. It is

downfield due to

its position on

the aromatic ring.

~6.70-6.80 Multiplet 3H H2, H4, H6 These protons

on the 3-

hydroxyphenyl

ring are shifted
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upfield relative to

the benzyl

protons due to

the electron-

donating effect of

the hydroxyl

group. Their

signals often

appear as a

complex

multiplet.

~5.15 Singlet 2H H7'

The two benzylic

protons are

chemically

equivalent and

show no coupling

to adjacent

protons, resulting

in a sharp

singlet. This

signal is

characteristic of

a benzyl ester.

~3.60 Singlet 2H H9

These methylene

protons are

adjacent to an

aromatic ring and

a carbonyl group.

With no adjacent

protons to couple

with, they appear

as a singlet.

¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
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Chemical Shift (δ) (ppm) Assignment Rationale & Key Insights

~171.5 C8 (C=O)

The ester carbonyl carbon is

significantly deshielded and

appears far downfield, which is

a highly characteristic signal.

~157.0 C3

This aromatic carbon is directly

attached to the hydroxyl group,

causing a significant downfield

shift due to the oxygen's

deshielding effect.

~136.0 C1'

The ipso-carbon of the benzyl

ring, attached to the methylene

group.

~135.5 C1

The ipso-carbon of the

phenylacetate ring, attached to

the methylene group.

~129.8 C5
Aromatic CH carbon on the 3-

hydroxyphenyl ring.

~128.6 C2', C6'
Aromatic CH carbons on the

benzyl ring.

~128.3 C4'
Aromatic CH carbon on the

benzyl ring.

~128.1 C3', C5'
Aromatic CH carbons on the

benzyl ring.

~121.0 C6
Aromatic CH carbon on the 3-

hydroxyphenyl ring.

~116.0 C4
Aromatic CH carbon on the 3-

hydroxyphenyl ring.

~114.0 C2
Aromatic CH carbon on the 3-

hydroxyphenyl ring.
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~67.0 C7'

The benzylic methylene

carbon, shifted downfield by

the adjacent oxygen atom.

~41.0 C9

The acetate methylene carbon,

positioned between the

aromatic ring and the carbonyl

group.

Infrared (IR) Spectroscopy: Functional Group
Analysis
IR spectroscopy is indispensable for identifying the key functional groups within a molecule.

The spectrum of Benzyl 3-hydroxyphenylacetate is expected to show strong, characteristic

absorption bands.[3][4]
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Wavenumber
(cm⁻¹)

Intensity Functional Group Interpretation

3500-3200 Strong, Broad O-H Stretch

This broad absorption

is the hallmark of the

phenolic hydroxyl

group and is a result

of intermolecular

hydrogen bonding.

3100-3000 Medium Aromatic C-H Stretch

Indicates the

presence of sp² C-H

bonds in the two

aromatic rings.

2950-2850 Weak-Medium Aliphatic C-H Stretch

Corresponds to the

stretching vibrations of

the two methylene (-

CH₂-) groups.

~1735 Strong, Sharp C=O Stretch (Ester)

This is one of the

most intense and

easily identifiable

peaks in the

spectrum, confirming

the presence of the

ester functional group.

[5]

1600 & 1450 Medium, Sharp
C=C Stretch

(Aromatic)

These two bands are

characteristic of the

carbon-carbon double

bond stretching within

the aromatic rings.[5]

~1250 Strong C-O Stretch (Ester)

This peak arises from

the stretching of the

C(=O)-O single bond

of the ester.
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~1150 Strong C-O Stretch (Phenol)

Corresponds to the

stretching of the Ar-

OH bond.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the

analysis of fragmentation patterns. The exact mass of Benzyl 3-hydroxyphenylacetate is

242.0943 g/mol .[3]

Predicted Fragmentation Pathway
Under electron ionization (EI), the molecule is expected to fragment at its weakest bonds. The

most probable fragmentation pathway involves the cleavage of the benzylic C-O bond, which is

inherently weak and leads to the formation of a very stable benzyl cation or tropylium ion.

Figure 2: Key MS Fragmentation of Benzyl 3-hydroxyphenylacetate
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Caption: Predicted major fragmentation pathway in mass spectrometry.

Table of Expected Fragments
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m/z
Proposed
Fragment Ion

Formula Significance

242 Molecular Ion [M]⁺˙ C₁₅H₁₄O₃

Confirms the

molecular weight of

the compound.

151 [M - C₇H₇]⁺ C₈H₇O₃

Represents the 3-

hydroxyphenylacetic

acid radical cation,

resulting from the loss

of the benzyl group.

107 [C₇H₇O]⁺ C₇H₇O

A fragment

corresponding to the

hydroxytropylium ion,

arising from

rearrangement and

fragmentation of the

3-hydroxyphenylacetyl

moiety.

91 [C₇H₇]⁺ C₇H₇

This is the base peak,

corresponding to the

highly stable benzyl

cation (or its

rearranged tropylium

isomer). Its high

abundance is a

definitive indicator of a

benzyl group in the

structure.

Experimental Protocols: A Self-Validating System
To ensure data integrity, standardized protocols must be followed. These methodologies are

designed to be self-validating, providing high-quality, reproducible data.
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Protocol for NMR Data Acquisition
Sample Preparation:

Accurately weigh ~5-10 mg of Benzyl 3-hydroxyphenylacetate.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Chloroform-d (CDCl₃) is often suitable.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (Example: 400 MHz Spectrometer):

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature

(typically 25 °C).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical

peaks.

Data Acquisition:

¹H NMR: Acquire data using a standard pulse sequence. Use a sufficient number of scans

(e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of

scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction.

Calibrate the spectrum by setting the TMS peak to 0 ppm.
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Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Protocol for ATR-IR Data Acquisition
Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is

clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

Instrument Setup:

Collect a background spectrum of the empty ATR setup. This is crucial as it will be

automatically subtracted from the sample spectrum to remove interferences from

atmospheric CO₂ and water vapor.

Data Acquisition:

Place a small amount of the solid Benzyl 3-hydroxyphenylacetate powder onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.

Data Processing:

The software will automatically perform the background subtraction.

Label the significant peaks with their wavenumbers (cm⁻¹).

Protocol for Mass Spectrometry Data Acquisition
Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol

or acetonitrile.
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Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

Instrument Setup (Example: ESI-QTOF):

Calibrate the mass spectrometer using a known calibration standard to ensure high mass

accuracy.

Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion

mode).

Optimize source conditions such as capillary voltage, nebulizer pressure, and drying gas

flow rate.

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10

µL/min).

Acquire data over a relevant mass range (e.g., m/z 50-500).

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the

molecular ion (m/z 242) as the precursor and applying collision energy.

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion and major fragment

ions.

Calculate the elemental composition from the accurate mass measurements to confirm the

molecular formula.

Conclusion: A Unified Structural Portrait
The collective evidence from NMR, IR, and MS provides an unambiguous and robust

confirmation of the structure of Benzyl 3-hydroxyphenylacetate. The ¹H and ¹³C NMR spectra

precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the

critical hydroxyl and ester functional groups, and mass spectrometry validates the molecular

weight while revealing a fragmentation pattern perfectly consistent with the proposed structure.
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This multi-faceted analytical approach ensures the identity and purity of the compound,

providing the trustworthy foundation required for its application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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